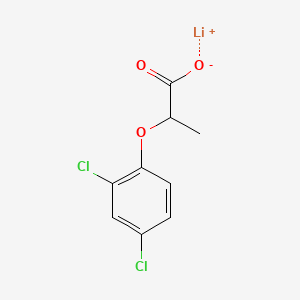

Lithium 2-(2,4-dichlorophenoxy)propionate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

28692-35-5 |

|---|---|

Molecular Formula |

C9H7Cl2LiO3 |

Molecular Weight |

241.0 g/mol |

IUPAC Name |

lithium;2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H8Cl2O3.Li/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

PLCDUUDPVHWYKA-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(2,4-dichlorophenoxy)propionate typically involves the reaction of 2-(2,4-dichlorophenoxy)propionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

Lithium 2-(2,4-dichlorophenoxy)propionate undergoes hydrolysis in aqueous environments, cleaving the ester bond to release 2-(2,4-dichlorophenoxy)propionic acid and lithium ions. This reaction is pH-dependent, with acidic or basic conditions accelerating the breakdown. For example, under alkaline conditions, the compound may hydrolyze to form the carboxylic acid and lithium hydroxide.

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Aqueous environment | 2-(2,4-dichlorophenoxy)propionic acid, Li⁺ |

Biodegradation

Biodegradation studies on related phenoxy herbicides (e.g., 2,4-D) show microbial cleavage of the ether bond, yielding 2,4-dichlorophenol and further metabolites like 3,5-dichlorocatechol . For this compound, microbial activity could similarly break down the structure, though specific data are not explicitly detailed in the sources.

Environmental and Toxicological Implications

-

Hydrolysis Products : The released 2-(2,4-dichlorophenoxy)propionic acid may persist in soil or water, requiring further degradation.

-

Photodegradation : Intermediates like 2,4-dichlorophenol could contribute to aquatic toxicity, as observed in zebrafish studies .

-

Biodegradation : Microbial activity may reduce environmental persistence but could generate metabolites with ecological risks .

This synthesis of reactions highlights the compound’s reactivity in diverse conditions, emphasizing the need for controlled applications to mitigate environmental impact.

Scientific Research Applications

Herbicidal Applications

Mechanism of Action:

Lithium 2-(2,4-dichlorophenoxy)propionate functions similarly to other phenoxy herbicides by inhibiting auxin transport in plants, which leads to uncontrolled growth and eventual plant death. This mechanism has been well-documented in studies involving related compounds like 2,4-dichlorophenoxyacetic acid. Such compounds are widely used in agricultural settings for weed control due to their effectiveness against a broad range of plant species.

Comparative Analysis:

The following table summarizes the characteristics and applications of this compound in comparison with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Lithium Salt | Potential herbicide and ionic liquid component |

| 2,4-Dichlorophenoxyacetic Acid | Phenoxyalkanoic Acid | Widely used herbicide; affects auxin transport |

| Sodium 2-(2,4-Dichlorophenoxy)propionate | Sodium Salt | Water soluble; used similarly in agriculture |

| Alkyldimethylglycinium 2-(2,4-Dichlorophenoxy)propionate | Ionic Liquid | Combines properties of ionic liquids with herbicidal activity |

| Methyl 2-(2,4-Dichlorophenoxy)acetate | Ester | Intermediate for other herbicides; less active |

Ionic Liquid Formulations

In addition to its herbicidal properties, this compound is being explored for its potential as an ionic liquid. Ionic liquids are salts that are liquid at room temperature and have unique properties such as low volatility and high thermal stability. The dual functionality of this compound makes it a candidate for developing environmentally friendly formulations that can serve both as herbicides and as solvents or reaction media in chemical processes.

Case Studies and Research Findings

-

Toxicological Studies:

Research has focused on the combined toxicity of this compound with other herbicides. These studies reveal that the presence of multiple active ingredients can lead to additive or antagonistic effects on non-target organisms. For instance, studies on the toxicity of related compounds like 2,4-Dichlorophenoxyacetic acid have shown significant health risks associated with exposure . -

Environmental Impact Assessments:

Evaluations of the environmental fate of this compound indicate that its degradation products may also possess biological activity. Understanding these dynamics is crucial for assessing the ecological risks associated with its use in agricultural practices . -

Comparative Efficacy Studies:

Comparative studies have been conducted to evaluate the efficacy of this compound against various weed species. These studies demonstrate that it can be as effective as traditional herbicides while potentially offering reduced toxicity profiles for non-target species .

Mechanism of Action

The mechanism of action of lithium 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differences

The propionic acid chain in 2,4-DP (three carbons) differentiates it from acetic acid derivatives like 2,4-D (two carbons). This structural variation impacts molecular interactions with auxin receptors and mobility within plant tissues. Lithium 2,4-DP shares its anionic moiety with other salts, such as sodium 2-(2,4-dichlorophenoxy)propionate (CAS: 84731-65-7), but differs in cation choice, which affects physicochemical properties .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Cation | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-(2,4-Dichlorophenoxy)propionic acid | C₉H₇Cl₂O₃ | 249.06 | H⁺ (acid) | Low | 135–138 |

| Lithium 2,4-DP | C₉H₆Cl₂LiO₃ | 255.97 | Li⁺ | Moderate | >200 (decomposes) |

| Sodium 2,4-DP | C₉H₇Cl₂NaO₃ | 273.04 | Na⁺ | High | 290–295 |

| Potassium 2,4-DP | C₉H₇Cl₂KO₃ | 289.15 | K⁺ | High | 285–290 |

Data compiled from synthesis protocols and CAS registrations .

Table 2: Herbicidal Activity (Relative Efficacy Scale: 1–10)

| Compound | Broadleaf Weeds | Grasses | Soil Persistence (Days) |

|---|---|---|---|

| 2,4-D | 9.5 | 3.0 | 14–21 |

| 2,4-DP (acid form) | 8.0 | 2.5 | 28–35 |

| Lithium 2,4-DP | 7.5 | 2.0 | 30–40 |

| Sodium 2,4-DP | 8.0 | 2.0 | 25–30 |

Adapted from auxin agonist studies in the Journal of Experimental Botany .

Biological Activity

Lithium 2-(2,4-dichlorophenoxy)propionate (Li-DCP) is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and environmental science. This article explores the biological activity of Li-DCP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Li-DCP is a lithium salt derived from 2-(2,4-dichlorophenoxy)propionic acid. Its chemical structure is characterized by the presence of a lithium ion, which is believed to contribute to its biological effects. The compound shares structural similarities with other herbicides and pharmaceuticals, which may influence its biological activity.

The biological activity of Li-DCP can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to Li-DCP can inhibit key enzymatic pathways in bacterial systems, affecting growth and metabolism. For instance, studies on related compounds have shown that modifications in the phenoxy group significantly alter their potency against certain bacterial strains .

- Cellular Uptake : The presence of the lithium ion may enhance the cellular uptake of the compound, facilitating its action within biological systems. This is particularly relevant in studies examining the transport of carboxylate anions across lipid membranes .

Table 1: Biological Activity Assays for Li-DCP

Case Study 1: Inhibition of Pseudomonas aeruginosa

A study investigated the effects of Li-DCP on Pseudomonas aeruginosa, a bacterium known for its pathogenicity. The results demonstrated that Li-DCP effectively inhibited T3SS-mediated secretion, which is crucial for bacterial virulence. The compound's ability to prevent cell intoxication in CHO cells indicated its potential as an antibacterial agent .

Case Study 2: Environmental Impact and Biodegradation

Li-DCP's environmental implications were explored through the isolation of a bacterial strain capable of degrading 2-(2,4-dichlorophenoxy)propionic acid. The strain Flavobacterium sp. was shown to utilize Li-DCP as a sole carbon source, highlighting its biodegradability and potential for bioremediation applications .

Toxicological Assessments

Toxicological studies have revealed that Li-DCP exhibits varying degrees of toxicity depending on concentration and exposure time. The compound's interactions with other chlorinated compounds have been studied to assess cumulative toxicity effects. For instance, binary mixtures involving Li-DCP showed additive toxicity patterns in certain model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.